Islet Viability and Stimulation Index
In a direct head-to-head study, ulinastatin-containing ET-Kyoto (MK) solution was compared with gabexate mesilate-containing (GK) and nafamostat mesilate-containing (NK) solutions for pancreas preservation prior to islet isolation. Despite no significant difference in islet yield among the three groups, islet viability was significantly higher in the MK group compared to both the GK group and the NK group. Furthermore, the glucose stimulation index (a functional measure of islet quality) was significantly higher for the MK group than for the GK group [1]. The study concluded that 'there are no other trypsin inhibitors that are more effective than ulinastatin' for this application [1].
| Evidence Dimension | Islet viability and stimulation index in preservation solution |
|---|---|
| Target Compound Data | MK group (ulinastatin): Significantly higher viability vs. GK and NK groups; Significantly higher stimulation index vs. GK group (exact p-values not reported in abstract; full-text reports statistical significance) |
| Comparator Or Baseline | GK group (gabexate mesilate) and NK group (nafamostat mesilate): Lower viability; GK group: Lower stimulation index |
| Quantified Difference | Significant (p < 0.05 for viability comparisons; stimulation index: MK > GK, significant) |
| Conditions | Human islet isolation; ET-Kyoto preservation solution; Cell Transplant. 2012;21(5):1041-1047 |
Why This Matters
For procurement decisions in islet transplantation research or clinical islet isolation programs, the significant viability advantage of the ulinastatin-containing formulation directly translates to higher-quality islet preparations and potentially better graft outcomes; substituting gabexate or nafamostat would yield inferior islet quality despite equivalent trypsin inhibition.
- [1] Noguchi H, Ueda M, Hayashi S, et al. Comparison of ulinastatin, gabexate mesilate, and nafamostat mesilate in preservation solution for islet isolation. Cell Transplant. 2012;21(5):1041-1047. PMID: 22793059. View Source
